

# Spectroscopic Profile of 4-Hydroxypicolinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *4-Hydroxypicolinic acid*

Cat. No.: *B188197*

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This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Hydroxypicolinic acid** (4-HPA), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 4-HPA, along with the experimental protocols for acquiring such data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Hydroxypicolinic acid**. Due to the limited availability of directly published complete datasets, some data is supplemented with information from analogous compounds to provide a comprehensive profile.

## Table 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data for 4-Hydroxypicolinic Acid

Nucleus	Chemical Shift ( $\delta$ , ppm)	Assignment	Solvent
$^1\text{H}$	~7.9-8.1	H-6 (Pyridine Ring)	DMSO-d <sub>6</sub>
$^1\text{H}$	~7.0-7.2	H-5 (Pyridine Ring)	DMSO-d <sub>6</sub>
$^1\text{H}$	~6.8-7.0	H-3 (Pyridine Ring)	DMSO-d <sub>6</sub>
$^{13}\text{C}$	~165-170	C=O (Carboxylic Acid)	DMSO-d <sub>6</sub>
$^{13}\text{C}$	~160-165	C-4 (C-OH)	DMSO-d <sub>6</sub>
$^{13}\text{C}$	~145-150	C-2 (C-COOH)	DMSO-d <sub>6</sub>
$^{13}\text{C}$	~140-145	C-6	DMSO-d <sub>6</sub>
$^{13}\text{C}$	~115-120	C-5	DMSO-d <sub>6</sub>
$^{13}\text{C}$	~110-115	C-3	DMSO-d <sub>6</sub>

Note: The chemical shifts are approximate and based on typical values for pyridine derivatives and related hydroxybenzoic acids. The exact values can vary based on solvent and experimental conditions.

## Table 2: IR Spectroscopic Data for 4-Hydroxypicolinic Acid

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3400-2500	O-H Stretch (Carboxylic Acid & Phenolic)	Broad, Strong
~3100-3000	C-H Stretch (Aromatic)	Medium
~1700-1680	C=O Stretch (Carboxylic Acid)	Strong
~1610, 1580, 1470	C=C & C=N Stretch (Pyridine Ring)	Medium-Strong
~1300-1200	C-O Stretch (Phenolic)	Strong
~900-650	C-H Bend (Aromatic)	Medium-Strong

Note: The IR absorption bands are characteristic of hydroxy-substituted pyridine carboxylic acids.

### Table 3: UV-Vis Spectroscopic Data for 4-Hydroxypicolinic Acid

$\lambda_{\text{max}}$ (nm)	Solvent	Molar Absorptivity ( $\epsilon$ , $\text{M}^{-1}\text{cm}^{-1}$ )
~210-220	Methanol/Water	Not Reported
~270-280	Methanol/Water	Not Reported

Note: The UV-Vis absorption maxima are based on data for analogous compounds like p-hydroxybenzoic acid and may vary for **4-Hydroxypicolinic acid**.

## Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of the hydrogen and carbon atoms in **4-Hydroxypicolinic acid**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Hydroxypicolinic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.

- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Hydroxypicolinic acid**.

Methodology:

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background to produce the final IR spectrum.

- The typical scanning range is 4000-400 cm<sup>-1</sup>.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of **4-Hydroxypicolinic acid**.

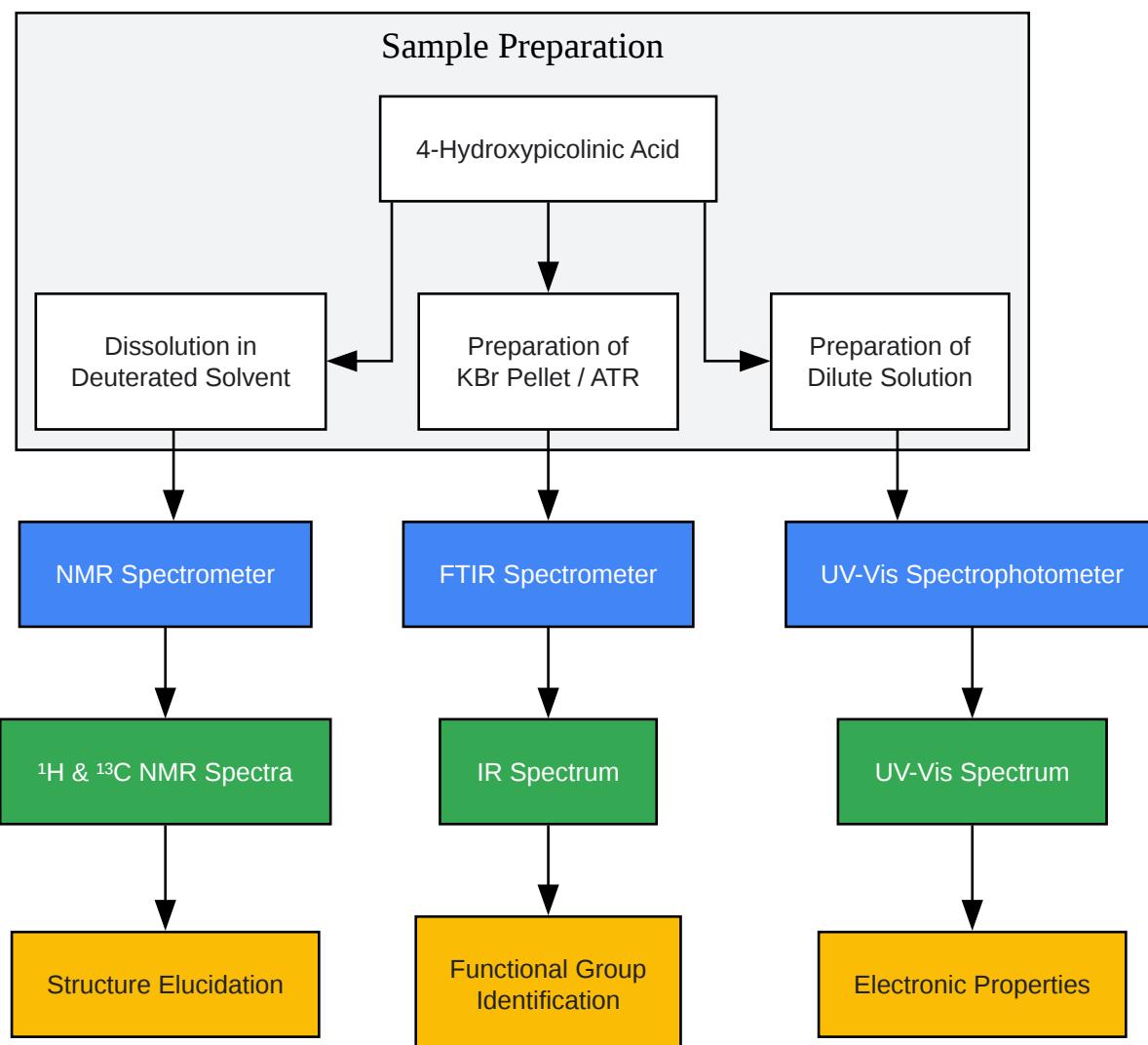
Methodology:

- Sample Preparation: Prepare a dilute solution of **4-Hydroxypicolinic acid** in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
  - Fill a second quartz cuvette with the sample solution.
  - Place both cuvettes in the spectrophotometer.
  - Scan a range of wavelengths (e.g., 200-400 nm) to identify the  $\lambda_{\text{max}}$ .

## Visualizations

### General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-Hydroxypicolinic acid**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of **4-Hydroxypicolinic acid**. The provided data and protocols are intended to facilitate further investigation and development in the fields of chemistry and drug discovery.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxypicolinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188197#spectroscopic-data-of-4-hydroxypicolinic-acid-nmr-ir-uv-vis>

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